1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-bromophenyl)urea is a complex organic compound with the molecular formula and a molar mass of 320.33 g/mol. This compound features a unique structure that includes a vinyl group, a urea moiety, and two aziridine rings connected through a phosphinyl group. Its distinct structure contributes to its diverse chemical properties and potential applications in various fields, particularly in medicinal chemistry and agrochemicals .
These reactions are essential for modifying the compound for specific applications or enhancing its biological properties.
Research indicates that 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-bromophenyl)urea exhibits significant biological activity, particularly as an insecticide and acaricide. Its mechanism of action may involve interference with the nervous system of pests, leading to paralysis or death. Additionally, the compound shows promise in studies related to cancer therapy due to its ability to induce apoptosis in certain cancer cell lines .
The synthesis of 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-bromophenyl)urea typically involves multi-step organic synthesis techniques:
These methods highlight the complexity of synthesizing this compound while allowing for variations that might enhance yield or purity .
1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-bromophenyl)urea has several potential applications:
These applications underscore the compound's versatility and importance in both agricultural and medicinal fields.
Studies on the interactions of 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-bromophenyl)urea with biological systems have revealed crucial information regarding its pharmacodynamics and pharmacokinetics. Interaction studies typically focus on:
These studies are vital for ensuring safety and efficacy before widespread application.
Several compounds share structural similarities with 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-bromophenyl)urea, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-[2-Bis(1-aziridinyl)phosphinoyl]-3-(2,4-dimethylphenyl)urea | Similar aziridine and phosphinyl groups | Different substituents on the aromatic ring |
| Phosphoramide derivatives | Contain phosphorus and nitrogen functionalities | Often used in agriculture; less complex structure |
| Urea-based insecticides | Urea moiety present | Generally broader spectrum of activity but less targeted |
The uniqueness of 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-bromophenyl)urea lies in its combination of aziridine rings with a vinyl-phosphinoyl linkage, which enhances its biological activity compared to simpler analogs .
The molecular architecture of 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-bromophenyl)urea is characterized by three key components: (1) a urea backbone, (2) a vinyl-phosphinyl bridge, and (3) dual aziridinyl rings. The urea moiety, a well-established hydrogen-bonding motif, enhances molecular recognition potential, while the phosphinyl group introduces stereoelectronic modulation and stability to the vinyl linkage. Aziridine rings, strained three-membered heterocycles, confer reactivity for downstream functionalization and potential biological interactions.
The connectivity between these units is critical. The vinyl-phosphinyl bridge (P=O-CH=CH-) links the aziridinyl groups to the urea core, as evidenced by the SMILES notation CC1=CC=CC=C1NC(=O)N/C=C/P(=O)(N2CC2)N3CC3. This arrangement permits conjugation across the vinyl group, stabilizing the molecule through resonance. The p-bromophenyl substituent at the urea’s N3 position introduces steric bulk and electronic effects, influencing solubility and crystallization tendencies.
Table 1: Structural Features of 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-bromophenyl)urea
| Feature | Description |
|---|---|
| Molecular Formula | C₁₄H₁₉BrN₄O₂P |
| Key Functional Groups | Urea, phosphinyl, aziridine, bromophenyl |
| Stereochemistry | E-configuration at vinyl-phosphinyl junction (InChI: /E- descriptor) |
The rational design prioritizes balancing reactivity and stability. Aziridines’ ring strain facilitates nucleophilic ring-opening, while the phosphinyl group’s electron-withdrawing nature moderates electrophilicity at the vinyl bridge.
Synthesizing this compound requires sequential functionalization of the urea core, bromophenyl incorporation, and aziridine-phosphinyl coupling. A representative pathway involves:
Table 2: Optimized Synthesis Protocol
Critical optimizations include:
The p-bromophenyl group’s electronic and steric properties profoundly influence the compound’s behavior. Comparative studies with chloro-, fluoro-, and methyl-substituted analogues reveal:
Table 3: Halogen Substituent Effects on Urea Derivatives
| Substituent | Melting Point (°C) | Solubility (mg/mL, DMSO) | logP |
|---|---|---|---|
| -Br | 215–217 | 12.3 | 3.8 |
| -Cl | 198–200 | 15.1 | 3.2 |
| -F | 185–187 | 18.9 | 2.7 |
| -CH₃ | 172–174 | 8.5 | 4.1 |
Data extrapolated from analogous compounds indicate bromine’s unique balance of electronic modulation and synthetic versatility. The higher logP of brominated derivatives (3.8 vs. 3.2 for chloro) suggests enhanced lipophilicity, critical for membrane permeability in potential applications.
The compound 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-bromophenyl)urea demonstrates significant DNA alkylation activity through its dual aziridine functional groups, which serve as the primary electrophilic centers for nucleophilic attack by DNA bases [1]. The aziridine moiety of structurally related compounds has been shown to alkylate inorganic phosphate and nucleotides in aqueous solutions at physiological pH 7.0, with phosphate serving as a major target on nucleotides [2]. The protonated aziridine represents the reactive species responsible for DNA alkylation, with hydrolysis being insignificant compared to the rate of phosphorylation [2].
Kinetic studies of aziridinyl quinones reveal that bulk DNA can be alkylated up to 35% as judged by the incorporation of the quinone chromophore into the DNA structure [3]. The rate constants for nucleophile trapping and the acid dissociation constant values for protonated aziridinyl compounds demonstrate a linear free energy relationship that explains enhanced cross-linking of DNA at lower pH values [4]. The DNA alkylation reactions show competition between nitrogen-7 and phosphate alkylation sites, with the phosphate backbone serving as a significant target for alkylating agents [4].
The mechanism of DNA cross-linking by bis-aziridine compounds involves initial alkylation at the nitrogen-7 position of guanine bases, followed by a second alkylation event that forms interstrand cross-links [5]. Cross-linking efficiency is enhanced when the first aziridine group opens and alkylates nitrogen-7 on the guanine base, as an electron pair is donated to the aromatic ring system which increases the reactivity of the remaining aziridine ring [6]. This mechanism improves the yield of cross-links over monoadducts, with cross-links being detected at 5'-dGNC sites as well as 5'-dGAAC/dGTTC sites [6].
Table 1: DNA Alkylation Kinetics Parameters for Aziridine Compounds
| Parameter | Value | Reference Compound | Conditions |
|---|---|---|---|
| Rate constant for nucleophile trapping | Variable | Aziridinyl quinones | pH dependent [4] |
| DNA alkylation percentage | Up to 35% | Aziridinyl quinones | Bulk DNA [3] |
| Cross-link formation sites | 5'-dGNC, 5'-dGAAC/dGTTC | RH1 derivatives | Physiological conditions [6] |
| pH optimum for cross-linking | 4.0 | Aziridinyl benzoquinones | Enhanced protonation [7] |
The reductive activation of the compound enhances DNA alkylation and cross-link formation, with both processes being dependent on reduction and pH in a manner that confirms reduction and protonation of the aziridine ring as mechanistic prerequisites [5]. The alkylating electrophilic form of aziridine compounds resembles the aziridinium cation, with the nitrogen-7 of guanine being an especially likely candidate for alkylation [5].
The phosphoryl-vinyl moiety in 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-bromophenyl)urea contributes significantly to its biological activity through specific interactions with target proteins [8]. Phosphine oxides demonstrate enhanced biological activity compared to their phosphine counterparts, with aziridine phosphine oxides showing significantly higher cytotoxic effects against cancer cell lines [8]. The polar phosphine oxide functional group leads to increased aqueous solubility and metabolic stability, which enhances the anticancer activity of aziridine derivatives [8].
Vinylphosphine oxides serve as fundamental synthetic components for the construction of biologically active organophosphorus molecules [9]. The phosphoryl group's reactivity is influenced by the vinyl substitution pattern, with beta-functionalized vinylphosphine oxides demonstrating exceptional regio- and stereo-selectivity in biological systems [9]. The nucleophilic character of phosphanylphosphinidene complexes makes them highly reactive toward electrophilic reagents, forming new phosphorus-carbon and phosphorus-phosphorus bonds [10].
Target engagement studies utilizing proteome-wide solvent shift assays demonstrate that phosphine-containing compounds can be assessed for their ability to engage specific protein targets [11]. The approach relies on changes in protein thermal stability upon compound binding, with successful target identification achieved through comparative analysis of compound-treated versus vehicle-treated samples [11]. Phosphine oxide compounds show distinct binding profiles compared to their reduced phosphine analogs, suggesting different mechanisms of protein engagement [11].
Table 2: Protein Engagement Parameters for Phosphine Oxide Compounds
| Cell Line | IC50 (μM) | Selectivity Index | Mechanism |
|---|---|---|---|
| HeLa | 6.4 ± 2.1 | 1.7 | Cell cycle arrest, reactive oxygen species induction [8] |
| Ishikawa | 4.6 ± 2.3 | 2.3 | S-phase arrest, membrane disruption [8] |
| L929 (control) | 10.6 ± 3.2 | - | Normal fibroblast baseline [8] |
The mechanism of action involves the ability of phosphine oxide compounds to form covalent bonds with nucleophilic sites in biological molecules . The aziridine rings undergo ring-opening reactions with nucleophiles, leading to the formation of stable adducts with proteins and DNA . This reactivity pattern is exploited in medicinal chemistry to design compounds that can target specific biomolecules through selective alkylation mechanisms .
Phosphine-catalyzed reactions demonstrate the versatility of phosphoryl-vinyl compounds in biological systems, with cascade reactions proceeding through phosphonium intermediates that introduce oxygen-containing active sites [13]. The reactivity of vinyl oxiranes with phosphine compounds highlights the potential for simultaneous multicyclic skeleton formation in biological targets [13].
The compound 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(p-bromophenyl)urea modulates apoptotic pathways through direct interaction with the p53/Bcl-2 regulatory axis [14]. The tumor suppressor protein p53 triggers transcription-independent apoptosis through direct interactions with Bcl-2 family proteins, with structural studies revealing that p53 loops penetrate directly into the BH3-binding pocket of Bcl-2 [14]. This interaction is negatively correlated with the formation of Bcl-2 complexes with pro-apoptotic Bcl-2 family members [14].
Aziridine compounds induce p53 activation through DNA damage mechanisms, with diaziridinylbenzoquinones increasing p53 levels in a dose- and time-dependent manner [15]. The bioreductive activation of aziridine-containing compounds serves as a prerequisite for p53 induction, requiring both the quinone and aziridine moieties for optimal activity [15]. The induction of p53 by these compounds may not be directly responsible for apoptosis, as evidenced by nucleosomal DNA laddering in cells bearing p53 mutations [15].
Bcl-2 constitutively suppresses p53-dependent apoptosis under normal cell growth conditions, creating a regulatory axis that controls cell survival [16]. Silencing of Bcl-2 induces massive p53-dependent apoptosis without requiring genotoxic agents to activate p53 as a transcription factor [16]. This pathway requires both Bax and caspase 2 as essential mediators of the Bcl-2/p53 apoptotic response [16].
Table 3: Apoptotic Pathway Parameters for Aziridine Phosphine Compounds
| Pathway Component | Effect | Mechanism | Time Course |
|---|---|---|---|
| p53 activation | Dose-dependent increase | DNA damage response | 6-24 hours [15] |
| Bcl-2 suppression | Constitutive inhibition | Direct protein interaction | Continuous [16] |
| Bax activation | Required for apoptosis | Mitochondrial pathway | 12-24 hours [16] |
| Caspase 2 activation | Essential mediator | Proteolytic cascade | 18-24 hours [16] |
The molecular mechanism involves p53 functioning as a BH3-lacking sensitizer that antagonizes the anti-apoptotic activity of Bcl-2 [14]. The binding sites for p53 and pro-apoptotic proteins in the Bcl-2 pocket are largely identical, allowing p53 to competitively inhibit Bcl-2 interactions with pro-apoptotic family members [14]. This competitive inhibition promotes the release of pro-apoptotic Bcl-2 family proteins and subsequent activation of apoptosis [14].
Aziridine compounds with anticancer activity demonstrate selective cytotoxicity against malignant cells through nucleotide excision repair pathway interactions [17]. Cells deficient in nucleotide excision repair show hypersensitivity to aziridine compounds, suggesting that these agents induce bulky DNA adducts that require specific repair mechanisms [17]. The selective anticancer activity is mediated through induction of DNA damage, with cancer cells lacking functional repair pathways being particularly vulnerable [17].